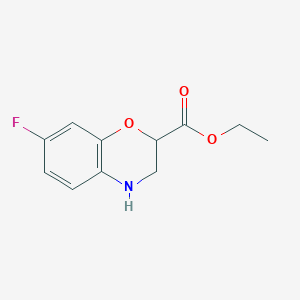

![molecular formula C11H12I2N4O B2361002 (2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide CAS No. 725276-65-3](/img/structure/B2361002.png)

(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIPO, and it has been synthesized using various methods. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Antineoplastic Activity : Novel vicinal dioxime ligands containing thiosemicarbazone units, including (2E)-2-[4-(diethylamino)benzylidene]-N-hydroxy-2-(hydroxyimino)ethanimidoyl hydrazinecarbothioamide, have been synthesized and evaluated for in vitro anti-neoplastic activity using human leukemia cell lines. These derivatives showed significant antiproliferative effects against HL-60 cells (Babahan et al., 2014).

Antioxidant Capacity : Hydrazine analogues of (2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide have demonstrated potent antioxidant capacities in vitro. These analogues have surpassed the Trolox standard in antioxidant capacity measurements, indicating their potential as effective antioxidants (Kıvrak et al., 2018).

Antimicrobial Activities : Schiff base compounds derived from this chemical structure have shown promising antimicrobial activities. They have been effective in inhibiting the growth of pathogens like Candida albicans and Pseudomonas aeroginosa, indicating their potential in antimicrobial applications (Karanth et al., 2018).

Thermal Characterization and Stability

- Thermal Analysis : The thermal behavior of guanylhydrazone derivatives, such as 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylene]-hydrazinecarboximidamide, has been characterized using techniques like differential scanning calorimetry and thermogravimetry. This analysis contributes to the understanding of the thermal stability of these molecules, which is crucial for their potential therapeutic applications (Galvão et al., 2015).

Chemical Interactions and Reactions

- Reactivity with N,N-Dinucleophiles : Alkyl 2-benzylidene-2-polyfluoroacylacetates, related to the chemical structure , react with various N,N-dinucleophiles. This reactivity has been explored to synthesize a range of compounds, highlighting the versatility of these chemical structures in synthetic chemistry (Pryadeina et al., 2004).

Propiedades

IUPAC Name |

2-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12I2N4O/c1-2-3-18-10-8(12)4-7(5-9(10)13)6-16-17-11(14)15/h2,4-6H,1,3H2,(H4,14,15,17)/b16-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHUMSQRSIZDEK-OMCISZLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1I)C=NN=C(N)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1I)/C=N/N=C(N)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12I2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)

![2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2360922.png)

![2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2360923.png)

![7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2360925.png)

![N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2360926.png)

![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)

![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)

![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)

![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360942.png)